molecular formula C13H9ClN4O B13376626 1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone]

1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone]

Cat. No.: B13376626
M. Wt: 272.69 g/mol
InChI Key: KKDQNOZEKXIMCH-UHFFFAOYSA-N
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Description

1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone] is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone] typically involves the reaction of 1H-indole-2,3-dione with 6-chloro-2-pyridinecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-2,3-dione (Isatin): A closely related compound with similar chemical properties and biological activities.

    6-chloro-1H-indole-2,3-dione: Another related compound with a chloro group on the indole ring.

    Indole-3-carboxaldehyde: A compound with an aldehyde group on the indole ring, used in various chemical syntheses.

Uniqueness

1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone] is unique due to the presence of both the indole and pyridine moieties, which confer distinct chemical and biological properties. The chloro group on the pyridine ring also provides additional reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

3-[(6-chloropyridin-2-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C13H9ClN4O/c14-10-6-3-7-11(16-10)17-18-12-8-4-1-2-5-9(8)15-13(12)19/h1-7,15,19H

InChI Key

KKDQNOZEKXIMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=CC=C3)Cl

Origin of Product

United States

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